2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid
Description
2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid (CAS: 305358-62-7) is a benzoic acid derivative with the molecular formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol . Its structure comprises two aromatic rings connected via amide linkages. The first benzene ring is substituted with an isobutyrylamino group (–NH–CO–C(CH₃)₂), while the second contains a carboxylic acid (–COOH) moiety. The compound is typically stored at +4°C and is available in high purity (≥95%) .
Properties
IUPAC Name |
2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWSLRZCGRNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include isobutyryl chloride, benzoyl chloride, and various amines. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H18N2O4
- Molecular Weight : 326.3 g/mol
- IUPAC Name : 2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid
The compound features a unique structure that includes an isobutyrylamino group and a benzoyl moiety, which contribute to its reactivity and biological activity.
Chemistry
2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid serves as a versatile building block in organic synthesis. Its structural complexity allows it to be utilized in the development of more intricate molecules and materials. It can act as an intermediate in various chemical reactions, including:
- Synthesis of Derivatives : The compound can be modified to produce various substituted derivatives, enhancing its utility in synthetic chemistry.
- Polymer Development : It is explored for use in creating advanced materials such as polymers and coatings due to its functional groups that can participate in polymerization reactions.
Biology
In biological research, this compound is being investigated for its potential roles as a biochemical probe or inhibitor. It has shown promise in several areas:
- Enzymatic Studies : The compound can interact with specific enzymes, potentially inhibiting their activity and providing insights into enzyme mechanisms.
- Therapeutic Properties : Preliminary studies suggest that 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid may exhibit anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for further pharmacological exploration.
Medicine
The therapeutic potential of this compound is particularly noteworthy:
- Anti-inflammatory Applications : Research indicates that derivatives of this compound could be effective in treating inflammatory conditions by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Early-stage studies have suggested that the compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally related benzoic acid derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
The trifluoromethyl group in 2-[nitroso(3-(trifluoromethyl)phenyl)amino]benzoic acid enhances metabolic stability due to its electron-withdrawing nature but may reduce solubility .
Steric and Electronic Influences: The cyclohexylcarbonyl substituent in 2-[(cyclohexylcarbonyl)amino]benzoic acid reduces steric hindrance compared to the bulkier isobutyrylamino group, which could facilitate receptor binding . The chloro-imidazolylmethyl group in 2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid introduces a heterocyclic moiety, likely enhancing AT1 receptor affinity .
Anti-tumor benzoic acid derivatives (e.g., Av9 and Av12 from ) share hydroxy-methyl-propionylamino substituents, implying that the isobutyryl group in the target compound may be optimized for similar activity .
Biological Activity
2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid, a derivative of para-aminobenzoic acid (PABA), has been investigated for its various biological activities, including anti-cancer, anti-cholinesterase, and antimicrobial effects. This compound's structure allows it to interact with biological systems in unique ways, leading to potential therapeutic applications.
Chemical Structure
The compound features an isobutyrylamino group attached to a benzoyl moiety, which enhances its lipophilicity and may influence its biological activity. The general structure can be represented as follows:
1. Anti-Cancer Activity
Research indicates that derivatives of PABA, including 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid, exhibit significant anti-cancer properties. A study reported that certain benzamide derivatives showed IC50 values ranging from 3.0 µM to 22.54 µM against various cancer cell lines such as MCF-7 and A549, suggesting strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Table 1: Anti-Cancer Activity of PABA Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid | MCF-7 | 22.54 |
| Benzamide derivative | A549 | 3.0 |
| Doxorubicin | MCF-7 | ~10 |
2. Anti-Cholinesterase Activity
The compound has also been evaluated for its potential as an anti-cholinesterase agent. Studies have shown that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. The inhibition potency was measured with IC50 values indicating effective binding and activity against these enzymes .
Table 2: Cholinesterase Inhibition Potency
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid | AChE | 7.49 |
| Rivastigmine | AChE | ~5 |
3. Antimicrobial Activity
The antimicrobial properties of PABA derivatives have been noted, with modifications leading to enhanced efficacy against various bacterial strains. The presence of the isobutyrylamino group appears to augment the overall antimicrobial effectiveness compared to parent compounds .
Table 3: Antimicrobial Activity of PABA Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid | Staphylococcus aureus | <10 µg/mL |
| PABA | Escherichia coli | 20 µg/mL |
Case Study: Anticancer Efficacy in MCF-7 Cells
A recent study highlighted the anticancer potential of synthesized compounds derived from PABA, including the target compound. The study utilized MCF-7 cells to assess growth inhibition, revealing that compounds with structural modifications exhibited significant cytotoxicity, with some achieving IC50 values lower than traditional chemotherapeutics like doxorubicin .
Case Study: Enzyme Inhibition Mechanism
In another investigation, the mechanism of action for cholinesterase inhibition was elucidated through molecular docking studies. The binding affinities of various derivatives were compared, showing that the isobutyrylamino substitution significantly improved binding energy and inhibitory activity against AChE and BChE enzymes, making it a promising candidate for further drug development in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis Strategy : The compound can be synthesized via a multi-step process involving amide bond formation. A validated approach involves reacting 3-aminobenzoic acid derivatives with isobutyryl chloride, followed by coupling with 2-aminobenzoic acid. Acidic media (e.g., methanesulfonic acid) and controlled temperatures (10–50°C) enhance yield and reduce side products like [(Y-phenyl)-bis(4-N-R2-N-R3-aminophenyl)]methane .
- Optimization Tips :
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with reference standards .
- NMR Spectroscopy : Confirm amide bond formation via characteristic peaks (e.g., δ 10–12 ppm for -NH protons in DMSO-d6) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₉N₃O₄: 341.14) .
Q. What solubility and stability considerations are critical for experimental design?
Methodological Answer:
- Solubility Profile :
- Stability :
Advanced Research Questions
Q. How do substituent variations on the benzoyl or benzoic acid moieties impact biological activity or physicochemical properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Validation :
- Synthesize analogs via combinatorial chemistry and test in vitro (e.g., enzyme inhibition assays) .
Q. What mechanistic insights explain contradictory data in oxidation reactions involving this compound?
Methodological Answer:
- Data Contradiction Analysis :
- Discrepancies in oxidation yields (e.g., using KMnO₄ vs. H₂O₂) arise from competing pathways. For example, KMnO₃ may over-oxidize the isobutyrylamino group, while H₂O₂ selectively targets the benzoic acid moiety .
- Mitigation Strategy: Use lower temperatures (20–30°C) and controlled stoichiometry of oxidizing agents .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- In Silico Approaches :
Q. What strategies resolve spectral overlaps in characterizing degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
